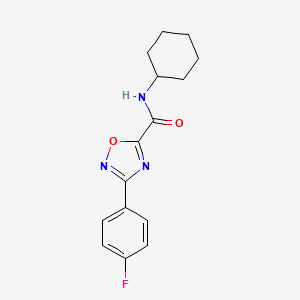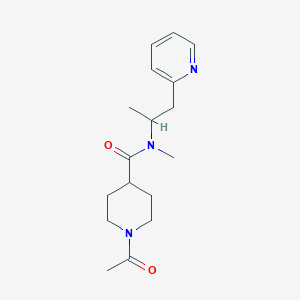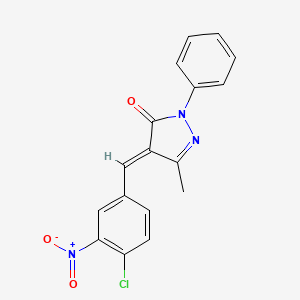
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide, also known as ABX-1431, is a small molecule drug that has been recently developed as a potential treatment for neuropsychiatric disorders such as anxiety, depression, and schizophrenia. ABX-1431 is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). The modulation of the endocannabinoid system by ABX-1431 has shown promising results in preclinical studies, making it a potential candidate for further investigation.
作用機序
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a selective inhibitor of the enzyme MAGL, which is responsible for the degradation of the endocannabinoid 2-AG. By inhibiting MAGL, N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide increases the levels of 2-AG in the brain, which in turn activates the cannabinoid receptor CB1. The activation of CB1 has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to modulate the endocannabinoid system by increasing the levels of 2-AG in the brain. This leads to the activation of CB1, which has been implicated in a variety of physiological processes, including pain sensation, appetite regulation, and mood regulation. The modulation of the endocannabinoid system by N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is its selectivity for MAGL, which reduces the risk of off-target effects. Furthermore, N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has shown promising results in preclinical models of neuropsychiatric disorders, making it a potential candidate for further investigation. However, one of the limitations of N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
将来の方向性
There are several future directions for the investigation of N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide. One potential direction is the investigation of its effectiveness in clinical trials for the treatment of neuropsychiatric disorders. Furthermore, the development of more potent and selective inhibitors of MAGL may lead to improved therapeutic options for these disorders. Finally, the investigation of the role of the endocannabinoid system in other physiological processes may lead to the discovery of new therapeutic targets for a variety of diseases.
合成法
The synthesis of N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves several steps, starting from the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form the intermediate N-cyclohexyl-4-fluoroaniline. This intermediate is then reacted with ethyl chloroformate and sodium azide to form the key intermediate N-cyclohexyl-4-fluorophenyl-1,2,4-oxadiazol-5-amine. Finally, the carboxylic acid derivative of this intermediate is synthesized by reacting it with various carboxylic acids, such as 2-chloroacetic acid or 3-methyl-2-oxovaleric acid.
科学的研究の応用
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied in preclinical models of neuropsychiatric disorders, including anxiety, depression, and schizophrenia. In animal models, N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Furthermore, N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to improve cognitive function in animal models of schizophrenia.
特性
IUPAC Name |
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-11-8-6-10(7-9-11)13-18-15(21-19-13)14(20)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHGLSHVQKYIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-6-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5294960.png)
![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5294965.png)

![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)
![1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]](/img/structure/B5295002.png)

![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5295017.png)
![3-(1-adamantyl)-6-amino-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5295023.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5295029.png)


![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)